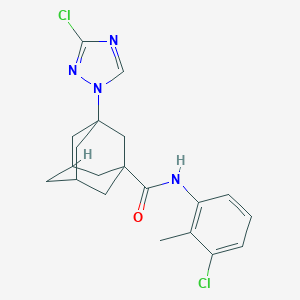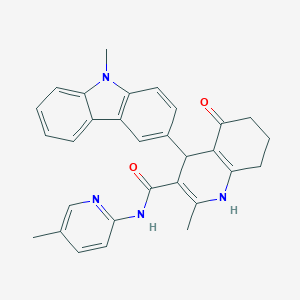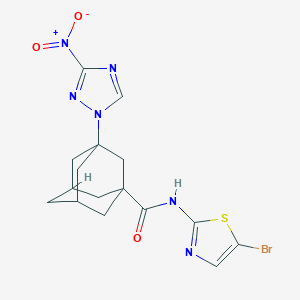![molecular formula C23H23N3O3 B446747 11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 328274-89-1](/img/structure/B446747.png)
11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a nitrophenyl group and a hexahydro-dibenzo-diazepinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.
Vinylation: Introduction of the vinyl group through a Heck reaction or similar coupling reaction.
Cyclization: Formation of the diazepinone core through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The nitrophenyl group is known to interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as a central nervous system agent or an anti-inflammatory compound.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could play a key role in binding to the active site of enzymes or interacting with receptor proteins, leading to a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cresol: A simpler aromatic compound with a hydroxyl group.
Benzyl alcohol: Another aromatic compound with a hydroxyl group, but with different reactivity.
Aniline: An aromatic amine that can undergo similar reactions but has different properties due to the amine group.
Uniqueness
11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of a nitrophenyl group and a diazepinone core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
328274-89-1 |
|---|---|
Formule moléculaire |
C23H23N3O3 |
Poids moléculaire |
389.4g/mol |
Nom IUPAC |
9,9-dimethyl-6-[(E)-2-(2-nitrophenyl)ethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H23N3O3/c1-23(2)13-19-22(21(27)14-23)18(24-16-8-4-5-9-17(16)25-19)12-11-15-7-3-6-10-20(15)26(28)29/h3-12,18,24-25H,13-14H2,1-2H3/b12-11+ |
Clé InChI |
KERNZZBEJXHXKW-VAWYXSNFSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C=CC4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
SMILES isomérique |
CC1(CC2=C(C(NC3=CC=CC=C3N2)/C=C/C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C=CC4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B446665.png)

![Propyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B446669.png)


![Propyl 4-(4-bromophenyl)-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446674.png)



![N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B446679.png)


![N-[4-(diethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B446686.png)
